Rotational Barrier and Donor Strength: Bis(trimethylsilyl)sulfur Diimide vs. Di(tert-butyl)sulfur Diimide
Experimental charge density analysis and DFT calculations on silyl-substituted sulfur diimides reveal that the free-energy gap for rotation of the N-substituent (the barrier to interconversion between E/Z and E/E conformations) is approximately one-third of that of the di(tert-butyl) analogue S(NᵗBu)₂ . This reduced rotational barrier, attributed to the longer and more polar N–Si bond versus the N–C bond, directly increases the negative charge density localized on the imido nitrogen atoms, rendering the silylated derivatives significantly stronger donors in metal chelation .
| Evidence Dimension | Calculated free-energy gap for N-substituent rotation (conformational interchange barrier) |
|---|---|
| Target Compound Data | Silyl-substituted sulfur diimides (including TMS and hypersilyl): rotational free-energy barrier approximately one-third of the value for S(NᵗBu)₂ |
| Comparator Or Baseline | Di(tert-butyl)sulfur diimide, S(NᵗBu)₂: rotational free-energy barrier set as baseline (3× higher than silylated derivatives) |
| Quantified Difference | ~67% reduction in rotational free-energy barrier for silyl-substituted sulfur diimides relative to S(NᵗBu)₂ |
| Conditions | DFT calculations at the same level of theory; experimental charge density derived from high-resolution X-ray diffraction data at 100 K on S(NSi(SiMe₃)₃)₂ and S(NᵗBu)₂ |
Why This Matters
This provides a quantifiable electronic basis for selecting the TMS derivative over the tert-butyl analogue when stronger nitrogen-to-metal σ-donation and conformational lability are critical for ligand design.
- [1] Stark, P. A. M.; Kumar, L.; Rüttger, F.; Rachuy, K.; Herbst-Irmer, R.; Stalke, D. Experimental Charge Density Study of Hypersilyl Sulfur Diimide. Z. Anorg. Allg. Chem. 2024, e202400138. DOI: 10.1002/zaac.202400138. View Source
